molecular formula C25H38O4 B12431174 Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)- CAS No. 56699-31-1

Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)-

Cat. No.: B12431174
CAS No.: 56699-31-1
M. Wt: 402.6 g/mol
InChI Key: AWORKLQNESDOMD-YMKPZFJOSA-N
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Description

Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)- is a synthetic derivative of 4-Androstenediol, a metabolite of testosterone. This compound is known for its potent androgenic properties and is used in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)- involves the esterification of 4-Androstenediol with propanoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for its potential therapeutic effects in conditions like aplastic anemia.

    Industry: Utilized in the production of steroid-based pharmaceuticals

Mechanism of Action

The compound exerts its effects by binding to androgen receptors, which are part of the nuclear receptor family. This binding initiates a cascade of molecular events that lead to the transcription of specific genes involved in the development and maintenance of male characteristics. The pathways involved include the androgen receptor signaling pathway and the modulation of gene expression related to cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • Testosterone Propionate
  • 4-Androstenediol
  • Androst-5-ene-3,17-diol

Comparison

Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)- is unique due to its prolonged androgenic activity compared to testosterone propionate. It is more efficient in stimulating the seminal vesicles and has a longer duration of action. Compared to 4-Androstenediol, it has enhanced stability and bioavailability .

Properties

CAS No.

56699-31-1

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate

InChI

InChI=1S/C25H38O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h15,17-21H,5-14H2,1-4H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1

InChI Key

AWORKLQNESDOMD-YMKPZFJOSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)CC)C)C

Canonical SMILES

CCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C)C

Origin of Product

United States

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